molecular formula C4H3NO3 B048676 Oxazole-2-carboxylic acid CAS No. 672948-03-7

Oxazole-2-carboxylic acid

Cat. No.: B048676
CAS No.: 672948-03-7
M. Wt: 113.07 g/mol
InChI Key: CQHYICHMGNSGQH-UHFFFAOYSA-N
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Description

Oxazole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions: Oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Oxazole-2-carboxylic acid can be compared with other similar compounds, such as:

    Isoxazole: Contains an oxygen and nitrogen atom at positions 1 and 2, respectively.

    Oxadiazole: Features an oxygen and two nitrogen atoms in the ring.

    Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various therapeutic areas, making it a valuable compound for further research and development .

Biological Activity

Oxazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound exhibits significant potential in various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C4H3NO3C_4H_3NO_3 with a carboxylic acid functional group at the 2-position of the oxazole ring. This structural characteristic plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through non-covalent interactions. These interactions can modulate biochemical pathways involved in cellular signaling and metabolism.

  • Enzyme Inhibition : Oxazole derivatives have been shown to inhibit tyrosine kinases, which are critical for cell signaling pathways involved in proliferation and survival .
  • Antimicrobial Activity : The compound exhibits potent antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized below:

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Aspergillus niger

These results indicate that oxazole derivatives can effectively inhibit the growth of both fungal and bacterial species, highlighting their potential as therapeutic agents .

Anticancer Activity

Research has shown that oxazole derivatives possess anticancer properties. A study evaluated the cytotoxic effects of various oxazole compounds against HL-60 cancer cell lines, yielding the following IC50 values:

CompoundIC50 (µM)Cell Line
3c42.1HL-60 (pro-myelocytic leukemia)
3e19.0HL-60
3f28.0HL-60

These findings suggest that oxazole derivatives can selectively target cancer cells, potentially leading to new cancer therapies .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Singh et al. synthesized substituted oxazoles and evaluated their antibacterial potential against strains like E. coli and S. aureus. The results indicated notable activity at higher concentrations, emphasizing the importance of structural modifications to enhance efficacy .
  • Cytotoxicity Studies : In another investigation, a series of oxazole derivatives were tested for their cytotoxicity against multiple human cancer cell lines. The study revealed that specific substitutions on the oxazole ring significantly influenced antiproliferative activity, suggesting avenues for further drug development .

Properties

IUPAC Name

1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHYICHMGNSGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514312
Record name 1,3-Oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672948-03-7
Record name 1,3-Oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Compound 1 interact with its target in Methicillin-resistant Staphylococcus aureus (MRSA) and what are the downstream effects?

A1: Research suggests that Compound 1 targets the pantothenate synthetase (PS) protein in MRSA. [] Molecular docking simulations indicate that Compound 1 binds to specific amino acids (Arg B:188 and Lys B:150) on the PS protein through hydrogen bonding. [] This interaction potentially disrupts the protein's function. PS is a key enzyme in the biosynthesis of coenzyme A, essential for MRSA survival and growth. [] Downstream effects observed include inhibition of MRSA growth, biofilm formation, and downregulation of virulence genes (hla, IrgA, and SpA). []

Q2: What is known about the structural characterization of Compound 1?

A2: While the research article does not explicitly provide the molecular formula and weight for Compound 1, it states that the structure was elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques allow for the determination of the compound's molecular formula, weight, and structural details.

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